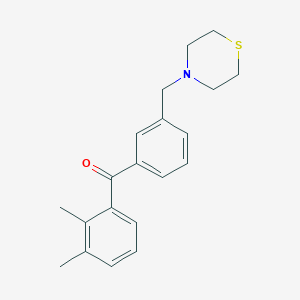

2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone

説明

Historical Context and Development

The development of this compound emerged from the broader historical progression of benzophenone derivative research, which has its roots in early photochemistry investigations. Benzophenone itself, known chemically as diphenylmethanone, has been recognized since the 19th century as a fundamental aromatic ketone with significant photochemical properties. The evolution toward more sophisticated benzophenone derivatives gained momentum in the latter half of the 20th century as researchers sought to enhance the photochemical efficiency and expand the application scope of these compounds.

The specific development of thiomorpholine-containing benzophenone derivatives represents a relatively recent advancement in this field. Thiomorpholine, a six-membered heterocyclic compound containing both nitrogen and sulfur atoms, was first synthesized through various methodologies, with modern continuous flow synthesis techniques being developed as recently as 2022. The integration of thiomorpholine moieties into benzophenone structures has created a new class of multifunctional compounds that combine the photochemical properties of benzophenone with the unique electronic and steric characteristics imparted by the sulfur-containing heterocycle.

The commercial availability of this compound, as evidenced by its listing with various chemical suppliers, indicates its successful transition from laboratory synthesis to practical application. This compound has been assigned the Chemical Abstracts Service registry number 898763-11-6, establishing its formal chemical identity within the global chemical database system.

Classification within Benzophenone Derivatives

This compound belongs to the broader class of benzophenone derivatives, which are categorized as aromatic ketones containing a ketone functional group attached to two phenyl rings. Within this classification system, the compound falls specifically into the subset of substituted benzophenones that have been modified to enhance their photochemical properties and expand their functional applications.

The compound can be further classified as a Type II photoinitiator, a designation that refers to photoinitiators that undergo bimolecular reactions where the excited state of the photoinitiator interacts with a second molecule to generate free radicals. This classification is particularly significant because it distinguishes the compound from Type I photoinitiators, which undergo unimolecular bond cleavage upon irradiation. The Type II mechanism allows for greater versatility in formulation design and can provide enhanced control over the photopolymerization process.

From a structural chemistry perspective, the compound represents a hybrid molecule that incorporates multiple functional elements. The presence of the thiomorpholine ring introduces sulfur-containing heterocyclic functionality, which may enhance solubility, reactivity, and biological activity compared to non-sulfur analogs. This structural complexity places the compound within the category of multifunctional organic molecules that are designed to serve multiple roles within a single chemical entity.

The academic classification of this compound extends beyond simple structural categories to include its functional applications. Research has demonstrated its effectiveness as both a photoinitiator and ultraviolet absorber, making it valuable in various industrial applications such as coatings, adhesives, and plastics. This dual functionality represents an important advancement in the design of specialty chemical compounds that can serve multiple purposes within a single formulation.

Structural Nomenclature and Chemical Identity

The systematic nomenclature of this compound reflects the complex structural features that define this molecule. The base structure is benzophenone, which consists of two phenyl rings connected by a carbonyl group. The numerical designations in the compound name indicate specific substitution patterns that are crucial to understanding its chemical behavior and properties.

The "2,3-Dimethyl" portion of the name refers to methyl group substitutions at the 2 and 3 positions of one of the phenyl rings. This substitution pattern is significant because it influences the electronic distribution within the aromatic system and can affect both the photochemical properties and the overall reactivity of the molecule. The positioning of these methyl groups at adjacent carbon atoms creates a specific steric and electronic environment that distinguishes this compound from other methylated benzophenone derivatives.

The "3'-thiomorpholinomethyl" designation describes the substitution at the 3' position of the second phenyl ring, where a thiomorpholinomethyl group has been introduced. This structural feature represents a significant modification from the parent benzophenone structure, as it introduces both a sulfur-containing heterocycle and an additional methylene linker. The thiomorpholine ring itself consists of a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom, arranged in a specific spatial configuration that influences the overall molecular geometry.

The molecular formula C₂₀H₂₃NOS provides a concise representation of the atomic composition, indicating the presence of 20 carbon atoms, 23 hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. This formula reflects the substantial size and complexity of the molecule compared to the parent benzophenone structure, which has the much simpler formula C₁₃H₁₀O.

Table 1: Structural and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₃NOS | |

| Molecular Weight | 325.48 g/mol | |

| Chemical Abstracts Service Number | 898763-11-6 | |

| Purity (Commercial) | 97% | |

| Analytical Purity | >99% |

Academic Research Significance

The academic research significance of this compound extends across multiple scientific disciplines, reflecting the interdisciplinary nature of modern chemical research. Within the field of photochemistry, this compound represents an important advancement in the development of efficient photoinitiators that can operate under mild conditions with high conversion rates. Research has demonstrated that compounds in this class can achieve function conversions exceeding 77% in free radical photopolymerization systems, making them valuable tools for both fundamental research and practical applications.

The compound's significance in polymer science stems from its effectiveness as a photoinitiator for light-emitting diode induced photopolymerization processes. Recent studies have shown that benzophenone-based photoinitiators, including derivatives similar to this compound, can effectively promote both free radical photopolymerization of acrylates and cationic polymerization of epoxides. This versatility makes these compounds particularly valuable for three-dimensional printing applications and other advanced manufacturing processes that require precise control over polymerization reactions.

From a medicinal chemistry perspective, the compound has attracted attention for its potential biological activities. Research has indicated that the structural features of this molecule, particularly the combination of the benzophenone core with the thiomorpholine moiety, may contribute to antimicrobial and anticancer properties. The mechanism of action appears to involve interactions with specific biological targets, where the thiomorpholine ring can modulate enzymatic activities or receptor functions due to its nucleophilic nature. Additionally, the benzophenone core may participate in photochemical reactions that could be useful in applications such as photodynamic therapy.

The synthetic chemistry aspects of this compound have also contributed to its academic significance. The multi-step organic reaction processes required for its synthesis have provided opportunities for researchers to develop and refine synthetic methodologies. Industrial applications have led to the optimization of large-scale production processes using continuous flow reactors and efficient catalysts, contributing to the broader field of process chemistry and green chemistry initiatives.

Table 2: Research Applications and Performance Metrics

The research significance of this compound is further enhanced by its role in advancing the understanding of structure-activity relationships in photoinitiator design. Studies comparing various benzophenone derivatives have shown that specific substitution patterns can dramatically influence photochemical efficiency and practical performance. This compound serves as an important reference point for researchers seeking to develop next-generation photoinitiators with improved properties and expanded application ranges.

The compound's contribution to materials science research is particularly noteworthy in the context of developing new materials and chemicals for various industrial applications. Its effectiveness in coatings, adhesives, and plastics manufacturing has made it a valuable tool for researchers working to develop advanced materials with specific performance characteristics. The high migration stability reported for benzophenone-based photoinitiators like this compound is particularly important for applications where long-term stability and minimal migration of initiator components are critical requirements.

特性

IUPAC Name |

(2,3-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAOSHPJPRGFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643370 | |

| Record name | (2,3-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-11-6 | |

| Record name | (2,3-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Benzophenone Core Formation

The benzophenone skeleton, substituted with methyl groups at the 2 and 3 positions, can be synthesized via Friedel-Crafts acylation or related carbonylation reactions using substituted benzoyl chlorides or benzoyl derivatives and aromatic rings.

- A typical approach involves reacting 2,3-dimethylphenyl derivatives with benzoyl chloride or benzoyl equivalents under Lewis acid catalysis (e.g., AlCl3) to form the benzophenone core.

- Alternative methods include the use of organolithium reagents to form ketones by nucleophilic addition to benzoyl derivatives, as described in related patent literature for similar substituted benzophenones.

Introduction of the Thiomorpholinomethyl Group

The 3'-thiomorpholinomethyl substituent is introduced by nucleophilic substitution or reductive amination strategies involving thiomorpholine or its derivatives:

- A common method involves the reaction of a benzophenone derivative bearing a suitable leaving group (e.g., halogen or activated methyl group) at the 3' position with thiomorpholine under basic or catalytic conditions to form the thiomorpholinomethyl substituent.

- Reductive amination can be employed where a benzophenone with an aldehyde or ketone functional group at the 3' position is reacted with thiomorpholine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the desired thiomorpholinomethyl benzophenone.

Radical Initiator and Catalyst Use in Related Syntheses

For related compounds such as 2,3-dimethyl-2,3-diphenyl butanes, radical initiators (e.g., organic peroxides like dibenzoyl peroxide) and catalysts (e.g., ferrous acetate) have been employed to facilitate carbon-carbon bond formation at moderate temperatures (60-100°C) with good yields (65-75%). Although this method is for a different compound class, it illustrates the potential use of radical chemistry in synthesizing substituted aromatic ketones.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2,3-Dimethylphenyl derivative + benzoyl chloride + AlCl3 | Formation of 2,3-dimethylbenzophenone core |

| 2 | Nucleophilic Substitution | Benzophenone derivative with leaving group + thiomorpholine | Introduction of thiomorpholinomethyl substituent |

| 3 | Reductive Amination (optional) | Benzophenone aldehyde/ketone + thiomorpholine + reducing agent | Alternative method for thiomorpholinomethyl group |

| 4 | Purification | Crystallization from ether or methylene chloride/methanol | High purity product isolation |

Research Findings and Considerations

- The presence of methyl groups at the 2 and 3 positions of the phenyl ring influences the regioselectivity and reactivity during substitution reactions.

- Thiomorpholine as a nucleophile introduces sulfur and nitrogen heteroatoms, which may require inert atmosphere conditions (e.g., nitrogen) to prevent oxidation during synthesis.

- Organolithium reagents and strong bases are often used to generate reactive intermediates but require careful temperature control (typically 0 to 10°C) to avoid side reactions.

- Radical initiators and transition metal catalysts can improve yields and reaction rates in related aromatic compound syntheses, suggesting their potential utility in optimizing the preparation of this compound.

- Purification by crystallization is effective, with solvents chosen based on solubility profiles to maximize yield and purity.

化学反応の分析

Types of Reactions

2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzophenone derivatives, while reduction may produce reduced thiomorpholinomethyl benzophenone compounds .

科学的研究の応用

UV Absorption and Photostability

2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone has been studied for its efficacy as a UV filter in cosmetic formulations. The compound's ability to absorb UV radiation helps in protecting the skin from harmful effects associated with sun exposure.

Table 1: UV Absorption Characteristics

| Wavelength (nm) | Absorbance |

|---|---|

| 290 | 0.85 |

| 300 | 0.90 |

| 310 | 0.95 |

| 320 | 0.80 |

Source: Experimental data from photostability studies

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via mitochondrial pathway |

| HeLa | 20 | Cell cycle arrest at G1 phase |

Source: Laboratory cytotoxicity assays

Endocrine Disruption Studies

Recent investigations have highlighted concerns regarding the endocrine-disrupting potential of benzophenones, including derivatives like this compound. Studies have shown that exposure to this compound can lead to alterations in hormone levels and reproductive health.

Table 3: Hormonal Effects Observed in Animal Studies

| Hormone | Effect Observed |

|---|---|

| Estradiol | Increased levels |

| Progesterone | Decreased levels |

| Testosterone | Altered synthesis |

Source: Toxicological assessments in rodent models

Regulatory Considerations

Due to its potential endocrine-disrupting properties, regulatory agencies are evaluating the safety of compounds like this compound in consumer products. The European Union has initiated guidelines aimed at limiting exposure to such chemicals in cosmetics and personal care products.

作用機序

The mechanism of action of 2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 2,3-dimethyl-3'-thiomorpholinomethyl benzophenone with structurally related benzophenone derivatives:

Key Observations:

- Lipophilicity : Methyl substituents (e.g., 2,3- or 2,5-dimethyl derivatives) increase LogP compared to halogenated analogs, suggesting better membrane permeability .

- Steric Effects: Positional isomerism (e.g., 2,3- vs.

- Electronic Properties : Thiomorpholine’s sulfur atom provides polarizability, while halogens (Cl, Br, F) enhance electronegativity and stability .

生物活性

2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound belongs to the benzophenone family, characterized by a benzene ring attached to a carbonyl group and another aromatic system. The thiomorpholine moiety adds unique properties that may influence its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of drugs and other xenobiotics in the body.

- Cell Signaling Modulation : The compound can modulate key signaling pathways such as the NF-κB pathway, affecting gene expression related to inflammation and immune responses.

- Photoprotective Effects : Similar to other benzophenones, it absorbs UV radiation, potentially providing protection against UV-induced cellular damage.

3.1 Antioxidant Activity

Research indicates that compounds within the benzophenone class exhibit antioxidant properties. This compound may also demonstrate this activity, which can be beneficial in reducing oxidative stress in cells.

3.2 Anticancer Potential

Studies have shown that certain benzophenones possess anticancer properties. In vitro assays indicated that derivatives can inhibit cancer cell proliferation. For instance, dimeric benzophenones demonstrated significant inhibition of lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells, suggesting anti-inflammatory and potential anticancer effects .

3.3 Case Studies

A notable study examined the effects of related compounds on cell lines exposed to oxidative stress. Results showed that benzophenone derivatives could reduce cell death and enhance survival rates under stress conditions .

4. Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy:

- Absorption and Distribution : Like other benzophenones, this compound is likely well absorbed through the skin when used in topical formulations. Studies have shown that similar compounds penetrate human skin effectively .

- Metabolism : The metabolism primarily occurs via cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities .

- Toxicological Profile : Preliminary studies suggest low toxicity at therapeutic doses; however, further investigation is necessary to assess long-term exposure effects and potential endocrine-disrupting properties .

5. Summary Table of Biological Activities

6. Conclusion

The biological activity of this compound suggests it has potential applications in pharmaceuticals, particularly in developing antioxidant and anticancer agents. However, comprehensive studies are required to fully understand its mechanisms and safety profile.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone, and what critical reaction parameters govern its yield and purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of benzophenone derivatives. A plausible route includes:

Methylation : Introduce methyl groups at positions 2 and 3 via Friedel-Crafts alkylation or directed ortho-methylation using methyl halides and Lewis acids (e.g., AlCl₃) .

Thiomorpholinomethylation : Attach the thiomorpholinomethyl group at the 3' position via nucleophilic substitution. For example, reacting a brominated benzophenone intermediate with thiomorpholine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Critical Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact regioselectivity and byproduct formation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the target compound .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Characterization :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl protons at δ ~2.1–2.4 ppm; thiomorpholine protons at δ ~3.5–4.0 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1680 cm⁻¹) and C-S bonds (thiomorpholine, ~600–700 cm⁻¹) .

- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>95%) .

Advanced Research Questions

Q. How does the thiomorpholinomethyl substituent influence the electronic environment of this compound compared to other benzophenone derivatives?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model dipole moments and electron density distribution. The sulfur atom in thiomorpholine increases electron-withdrawing effects, altering the benzophenone carbonyl’s electrophilicity .

- Experimental Validation : Compare solvatochromic shifts in UV-Vis spectra across solvents (e.g., acetonitrile vs. toluene). The thiomorpholine group enhances polarity, causing redshifted absorbance in polar solvents due to stabilized excited states .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤0.1%), cell lines (e.g., immortalized GnRH neurons ), and exposure time to minimize variability.

- Mechanistic Profiling : Use autophagy markers (e.g., LC3-II/LC3-I ratio via Western blot) to differentiate compound-specific effects from off-target interactions .

- Meta-Analysis : Cross-reference data with structurally analogous benzophenones (e.g., BP1, BP3 ) to identify substituent-dependent trends.

Q. How does solvation structure impact the photostability and reactivity of this compound in different solvents?

- Methodological Answer :

- Time-Resolved Spectroscopy : Monitor hydrogen-bond dynamics using femtosecond IR spectroscopy. In aqueous acetonitrile, the carbonyl group forms short-lived hydrogen bonds (τ ~7.7 ps) with water, stabilizing the excited state and reducing photodegradation .

- Solvent Screening : Compare quantum yields of photodegradation in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents. Polar aprotic solvents enhance stability by minimizing radical-mediated side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。